

2-Amino-5-hydroxypyridine molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-hydroxypyridine

Cat. No.: B112774

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Utility of **2-Amino-5-hydroxypyridine**

Abstract

2-Amino-5-hydroxypyridine (CAS No: 55717-46-9), a pivotal heterocyclic aromatic compound, serves as a cornerstone in the fields of medicinal chemistry and materials science. [1][2] Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxyl group, makes it a highly versatile intermediate for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive examination of its core molecular structure, with a critical focus on its tautomeric nature, which dictates its reactivity and biological interactions. We will delve into its spectroscopic signature, validated synthesis protocols, and its established role as a privileged scaffold in drug discovery, supported by an analysis of its derivatives' biological activities. This document is intended for researchers, chemists, and drug development professionals seeking a deep, application-oriented understanding of this important molecule.

Core Molecular Structure and Tautomerism

2-Amino-5-hydroxypyridine, systematically named 6-aminopyridin-3-ol, is a substituted pyridine with the molecular formula $C_5H_6N_2O$.[1][3] Its fundamental structure is comprised of a pyridine ring substituted with an amino group at position 2 and a hydroxyl group at position 5. However, a static representation of this structure is scientifically incomplete. Like other hydroxypyridines, it exists in a dynamic equilibrium between two tautomeric forms: the enol form (**2-amino-5-hydroxypyridine**) and the keto form (6-amino-3(1H)-pyridinone).[4][5][6]

This lactam-lactim tautomerism is a critical determinant of the molecule's chemical behavior. The equilibrium between these forms is influenced by factors such as solvent polarity, pH, and temperature.^{[5][7]} In polar solvents, the pyridone (lactam) tautomer is often favored due to its ability to form strong intermolecular hydrogen bonds and its inherent aromaticity, which is maintained through the delocalization of the nitrogen lone pair into the ring.^{[4][6]} Understanding this equilibrium is paramount for predicting reaction outcomes and designing molecules for specific biological targets, as each tautomer presents a different set of hydrogen bond donors and acceptors.

Caption: Tautomeric equilibrium of **2-Amino-5-hydroxypyridine**.

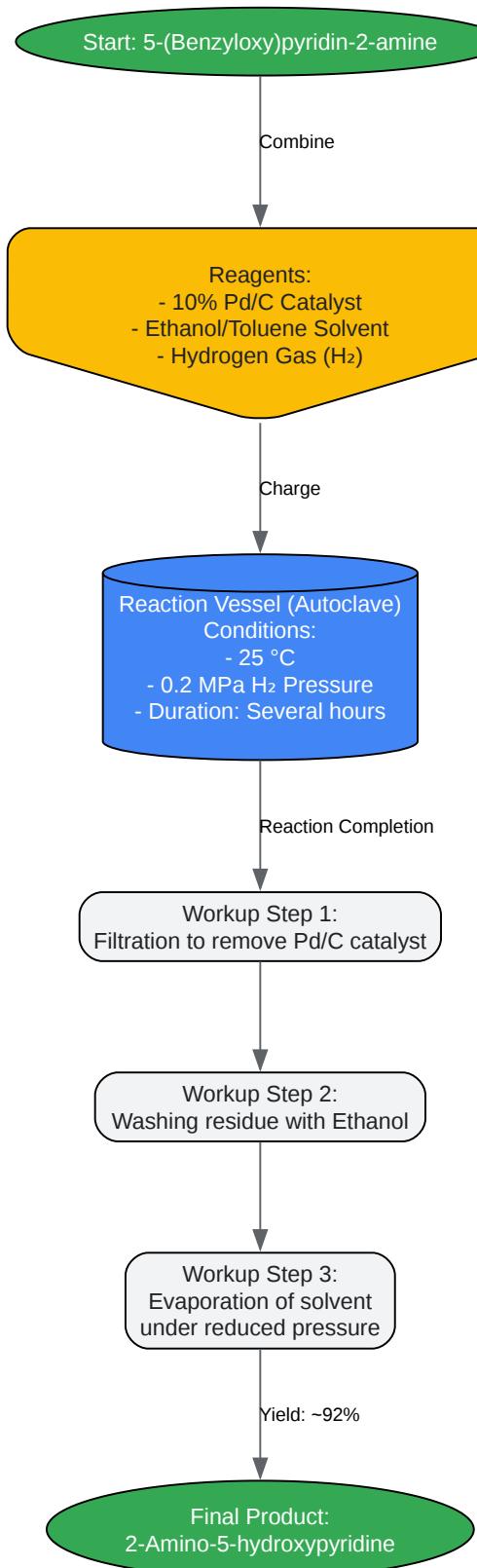
Physicochemical and Spectroscopic Profile

The identity and purity of **2-Amino-5-hydroxypyridine** are established through a combination of its physical properties and spectroscopic analysis. This multi-faceted characterization forms a self-validating system for any researcher working with this compound.

Physicochemical Properties

The compound is typically supplied as a light yellow to white crystalline solid, with moderate thermal stability. Its polar functional groups grant it solubility in polar solvents like water and ethanol.^[1]

Property	Value	Source
CAS Number	55717-46-9	[1] [3] [8] [9] [10]
Molecular Formula	C ₅ H ₆ N ₂ O	[1] [3]
Molecular Weight	110.11 g/mol	[1] [3]
Appearance	White to light yellow crystalline solid	[1] [8]
Melting Point	~100 °C	[1]
IUPAC Name	6-aminopyridin-3-ol	[1]
InChI Key	ZTWYBFHLUJUUDX-UHFFFAOYSA-N	[1] [9]


Spectroscopic Analysis

Spectroscopic methods provide an unambiguous fingerprint of the molecular structure.

- ^1H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the ^1H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns would be indicative of their relative positions. Additionally, exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) or amide (-NH-) groups will be present, often as broad singlets.
- ^{13}C NMR Spectroscopy: The spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The chemical shift of the carbon atom bonded to the oxygen (C5) will be particularly informative, with its value differing significantly between the enol (~150-160 ppm) and keto (~170-180 ppm) tautomers, providing insight into the dominant form in solution.
- Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. Characteristic peaks include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), O-H stretching for the hydroxyl group (broad, ~3200-3600 cm⁻¹), and aromatic C=C and C=N stretching (around 1500-1650 cm⁻¹). The presence of a strong C=O stretching band (around 1650-1680 cm⁻¹) is a definitive indicator of the pyridone tautomer.
- Mass Spectrometry (MS): In mass spectrometry, the compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 110.11), confirming its elemental composition.

Synthesis and Experimental Protocols

Several synthetic routes to **2-Amino-5-hydroxypyridine** have been established. A common and efficient laboratory-scale method involves the catalytic hydrogenation of a protected precursor, which is advantageous due to its high yield and clean reaction profile.[8][11]

[Click to download full resolution via product page](#)

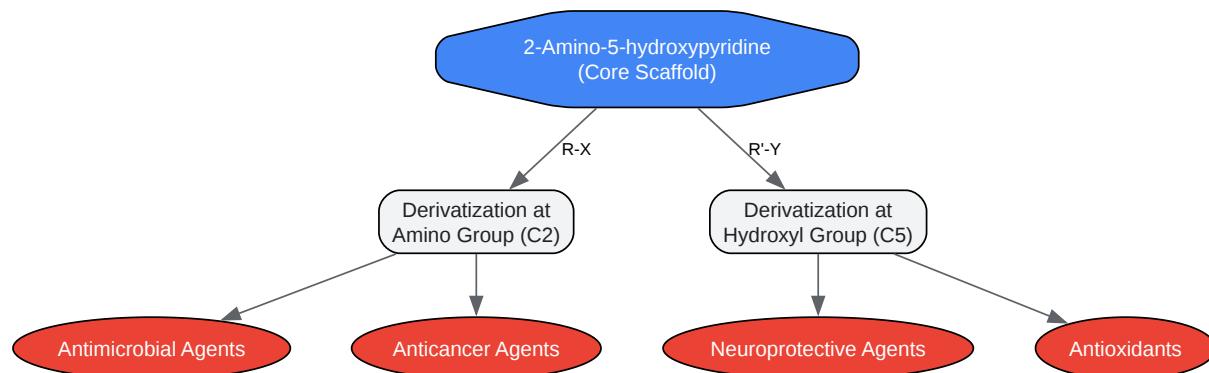
Caption: Workflow for the synthesis of **2-Amino-5-hydroxypyridine**.

Protocol: Synthesis via Catalytic Debenzylation

This protocol is adapted from established procedures for the synthesis of **2-Amino-5-hydroxypyridine** from 5-(benzyloxy)pyridin-2-amine.[8][11]

Causality: The benzyl group is used as a protecting group for the hydroxyl moiety. Catalytic hydrogenation with Palladium on carbon (Pd/C) is a standard and highly effective method for cleaving benzyl ethers (debenzylation) to yield the free hydroxyl group.

Methodology:


- **Vessel Preparation:** To a suitable autoclave, add 5-(benzyloxy)pyridin-2-amine, ethanol, and a 10% Palladium on carbon (Pd/C) catalyst.[8][11]
- **Reaction Execution:** Seal the autoclave and purge with an inert gas before introducing hydrogen gas. Maintain the internal hydrogen pressure at approximately 0.2 MPa.[8][11]
- **Incubation:** Stir the reaction mixture at room temperature (25 °C) for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
- **Catalyst Removal (Workup):** Upon completion, carefully vent the hydrogen gas. Remove the Pd/C catalyst by filtration through a pad of celite. Wash the filter cake with additional ethanol to ensure complete recovery of the product.[8][11]
- **Isolation:** Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
- **Validation:** The resulting solid is **2-Amino-5-hydroxypyridine**.[8][11] Confirm the identity and purity of the product via melting point determination and spectroscopic analysis (NMR, IR) as described in Section 2. A successful synthesis should yield the product in high purity (>95%) with a yield of approximately 92%. [8][11]

Applications in Research and Drug Development

The pyridine ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[12][13] **2-Amino-5-hydroxypyridine** is a valuable building block because its

functional groups provide convenient handles for constructing more complex, biologically active molecules.[2][14]

- Nucleophilic Reactivity: The amino group readily acts as a nucleophile, participating in reactions like aminations and copper-catalyzed C-N bond formations.[1]
- Hydrogen Bonding: Both the amino and hydroxyl/pyridone functionalities are excellent hydrogen bond donors and acceptors, enabling the molecule and its derivatives to bind effectively to biological targets such as enzymes and receptors.[1][15]
- Biological Activity: While the parent molecule is noted as an antioxidant, its true value lies in its derivatives.[8] The 2-aminopyridine and 2-pyridone motifs are integral to compounds with a wide range of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[13][15][16]

[Click to download full resolution via product page](#)

Caption: Role as a scaffold for developing bioactive agents.

Safety and Handling

As a laboratory chemical, **2-Amino-5-hydroxypyridine** requires careful handling to minimize risk.

- Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17][18]
- Precautions for Safe Handling:
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18]
 - Ensure adequate ventilation or handle within a chemical fume hood to avoid inhalation of dust.[17]
 - Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[17][19]
- First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water.[17]
 - Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.[17][18]
 - Inhalation: Move to fresh air.[17]
- Storage: Keep the container tightly closed in a dry, well-ventilated place. Store at room temperature in an inert atmosphere.[9]

Conclusion

2-Amino-5-hydroxypyridine is more than a simple chemical reagent; it is a structurally dynamic and synthetically versatile platform for innovation. Its critical feature of tautomerism directly impacts its reactivity and its potential as a pharmacophore. A thorough understanding of its structure, validated by robust spectroscopic and synthetic protocols, empowers researchers to fully exploit its potential in the rational design of novel pharmaceuticals and advanced materials.

References

- Synthesis method of **2-amino-5-hydroxypyridine**.
- Synthesis of **2-Amino-5-hydroxypyridine** via Demethoxylation. Asian Journal of Chemistry. [Link]

- Synthesis of **2-Amino-5-hydroxypyridine** via Demethoxylation.
- **2-Amino-5-hydroxypyridine** | CAS 55717-46-9.
- **2-Amino-5-hydroxypyridine** | C5H6N2O. PubChem, NIH. [\[Link\]](#)
- SAFETY DATA SHEET - 5-Amino-2-hydroxypyridine. Fisher Scientific. [\[Link\]](#)
- MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE. Alkali Metals Ltd. [\[Link\]](#)
- 2-Hydroxypyridine-Tautomerism. ChemTube3D. [\[Link\]](#)
- How about Tautomers?. WuXi Biology. [\[Link\]](#)
- Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives.
- 2-Pyridone. Wikipedia. [\[Link\]](#)
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [\[Link\]](#)
- 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations.... Sultan Qaboos University House of Expertise. [\[Link\]](#)
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. [\[Link\]](#)
- Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [\[Link\]](#)
- Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central, NIH. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 2-Amino-5-hydroxypyridine (EVT-463236) | 55717-46-9 [evitachem.com]
- 2. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. 2-Amino-5-hydroxypyridine | 55717-46-9 [chemicalbook.com]
- 9. 6-Aminopyridin-3-ol | 55717-46-9 [sigmaaldrich.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 2-Amino-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 12. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing)
DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 13. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions -
PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.es [fishersci.es]
- 18. fishersci.com [fishersci.com]
- 19. alkalmetals.com [alkalmetals.com]
- To cite this document: BenchChem. [2-Amino-5-hydroxypyridine molecular structure].
BenchChem, [2026]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b112774#2-amino-5-hydroxypyridine-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com